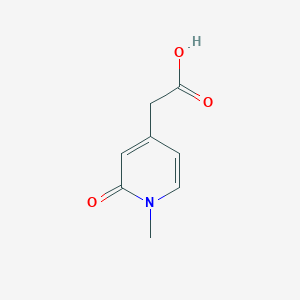
N,N',N''-Triacryloydiethylenetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Triacryloydiethylenetriamine: is a polyfunctional acrylamide monomer known for its high reactivity, water solubility, and stability. This compound is widely used in various industrial applications due to its excellent curability and safety profile .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N,N’,N’'-Triacryloydiethylenetriamine is synthesized through the reaction of diethylenetriamine with acryloyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of N,N’,N’'-Triacryloydiethylenetriamine involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: N,N’,N’'-Triacryloydiethylenetriamine undergoes various chemical reactions, including:
Polymerization: It can undergo radical polymerization to form crosslinked polymers.
Michael Addition: It reacts with nucleophiles in a Michael addition reaction.
Common Reagents and Conditions:
Radical Polymerization: Initiated by radical initiators such as azobisisobutyronitrile (AIBN) under thermal conditions.
Michael Addition: Typically carried out in the presence of a base such as sodium hydroxide.
Major Products:
Crosslinked Polymers: Formed through radical polymerization.
Michael Adducts: Formed through Michael addition reactions.
Applications De Recherche Scientifique
N,N’,N’'-Triacryloydiethylenetriamine has a wide range of applications in scientific research, including:
Chemistry: Used as a crosslinking agent in the synthesis of hydrogels and other polymeric materials.
Biology: Employed in the development of biomolecule-responsive gels and stimuli-responsive gels for drug delivery systems.
Medicine: Utilized in the fabrication of medical devices and materials due to its biocompatibility.
Industry: Applied in the manufacturing of coatings, adhesives, and optical materials.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Triacryloydiethylenetriamine involves its ability to form crosslinked networks through radical polymerization. The acrylamide groups in the compound react with radical initiators to form a three-dimensional polymer network. This crosslinking ability is crucial for its applications in creating hydrogels and other polymeric materials .
Comparaison Avec Des Composés Similaires
- N,N’,N’'-Triacryloyltriethylenetetramine
- N,N’,N’'-Triacryloylmethylenediamine
Comparison: N,N’,N’'-Triacryloydiethylenetriamine is unique due to its high reactivity and excellent water solubility compared to other similar compounds. Its stability and safety profile also make it a preferred choice in various applications .
Propriétés
Formule moléculaire |
C13H19N3O6 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
[2-[prop-2-enoyloxy-[2-(prop-2-enoyloxyamino)ethyl]amino]ethylamino] prop-2-enoate |
InChI |
InChI=1S/C13H19N3O6/c1-4-11(17)20-14-7-9-16(22-13(19)6-3)10-8-15-21-12(18)5-2/h4-6,14-15H,1-3,7-10H2 |
Clé InChI |
ZPTHKNCDQGSGNT-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)ONCCN(CCNOC(=O)C=C)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13063053.png)
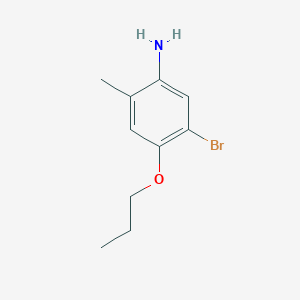

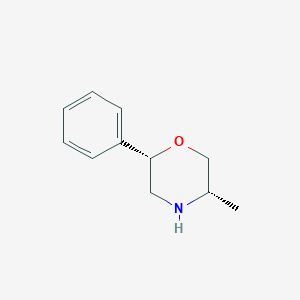
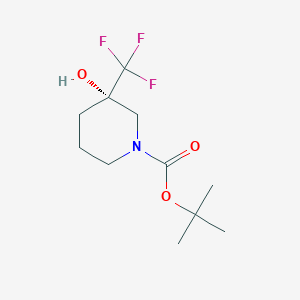
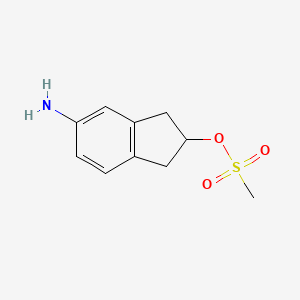

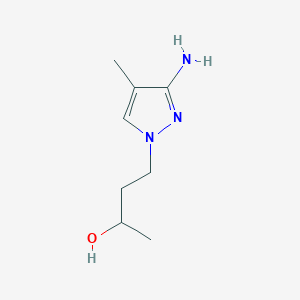
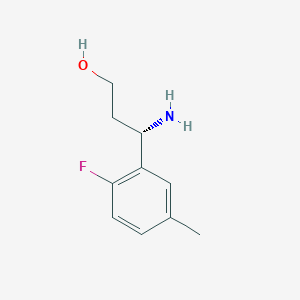
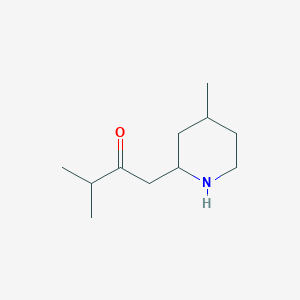
![tert-Butyl6-amino-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B13063108.png)
![1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
